1,3-Dicyclopentyl-5,6,7,8-tetrahydro-2-naphthol
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Overview
Description
1,3-Dicyclopentyl-5,6,7,8-tetrahydro-2-naphthol is an organic compound with the molecular formula C20H28O It is a derivative of naphthol, characterized by the presence of cyclopentyl groups and a tetrahydronaphthol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dicyclopentyl-5,6,7,8-tetrahydro-2-naphthol can be synthesized through several methods. One common approach involves the partial reduction of 1-naphthol using catalytic hydrogenation. This process typically employs homogeneous or heterogeneous catalysts under controlled conditions to achieve the desired reduction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
1,3-Dicyclopentyl-5,6,7,8-tetrahydro-2-naphthol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or quinones.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the naphthol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) is often employed.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.
Major Products Formed
Scientific Research Applications
1,3-Dicyclopentyl-5,6,7,8-tetrahydro-2-naphthol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of photochemical transformations and reaction mechanisms.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical probe.
Medicine: Research explores its potential therapeutic effects and its role in drug development.
Mechanism of Action
The mechanism of action of 1,3-Dicyclopentyl-5,6,7,8-tetrahydro-2-naphthol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-2-naphthol: A closely related compound with similar structural features but lacking the cyclopentyl groups.
1-Naphthol: The parent compound from which 1,3-Dicyclopentyl-5,6,7,8-tetrahydro-2-naphthol is derived.
Uniqueness
This compound is unique due to the presence of cyclopentyl groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
CAS No. |
60834-67-5 |
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Molecular Formula |
C20H28O |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
1,3-dicyclopentyl-5,6,7,8-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C20H28O/c21-20-18(14-7-1-2-8-14)13-16-11-5-6-12-17(16)19(20)15-9-3-4-10-15/h13-15,21H,1-12H2 |
InChI Key |
ZRLFRSNTOXEEAB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=C(C(=C3CCCCC3=C2)C4CCCC4)O |
Origin of Product |
United States |
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